2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)

Lipophilicity Drug Design Membrane Permeability

Optimize your lead compounds with 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) (CAS 141815-07-8). This 2-substituted morpholine derivative features a methanamine group and an isopropyl substituent, offering distinct lipophilicity (XlogP -0.2) and hydrogen bonding (1 donor, 3 acceptors). Its chiral nature (complexity 117) makes it a superior choice for synthesizing chiral ligands and APIs, enabling fine-tuned pharmacokinetic properties over simpler morpholine analogs.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 141815-07-8
Cat. No. B119040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)
CAS141815-07-8
Synonyms2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)N1CCOC(C1)CN
InChIInChI=1S/C8H18N2O/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6,9H2,1-2H3
InChIKeyWLGTWTLKHWPALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) (CAS 141815-07-8) Overview


2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) (CAS 141815-07-8) is a 2-substituted morpholine derivative. Its structure features a methanamine (-CH₂NH₂) group at the 2-position and an isopropyl substituent at the 4-position of the morpholine ring [1]. It is a secondary amine with a calculated molecular weight of 158.24 g/mol and the molecular formula C₈H₁₈N₂O . The compound is primarily used as a research chemical and synthetic intermediate.

Why Generic Substitution Fails for 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)


Although various 4-substituted-2-morpholinemethanamines and morpholine derivatives share a common core, the specific 4-isopropyl group in 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) imparts distinct physicochemical properties compared to its closest analogs . Simple substitution with a 4-isopropylmorpholine (lacking the 2-methanamine) or a 4-methyl/ethyl analog (with lower molecular weight and altered lipophilicity) can lead to significantly different solubility, reactivity, and potential biological interactions [1]. Therefore, direct substitution without re-validation of synthetic or biological outcomes is not recommended.

Quantitative Evidence for Selecting 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)


Increased Lipophilicity (XlogP) Over 4-Methyl and 4-Ethyl Analogs

2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) exhibits a calculated XlogP of -0.2 . This is significantly higher (more lipophilic) than the closely related 4-methyl analog (XlogP predicted to be lower due to its smaller alkyl substituent) [1]. The increased lipophilicity arises from the larger isopropyl group at the 4-position.

Lipophilicity Drug Design Membrane Permeability

Distinct Molecular Weight and Formula Differentiate from 4-Isopropylmorpholine

2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) has a molecular formula of C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . In contrast, 4-isopropylmorpholine (CAS 1004-14-4), a common alternative, has a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. This 29.04 g/mol difference is due to the presence of the methanamine group at the 2-position.

Molecular Weight Purity Analysis Synthetic Intermediate

Enhanced Hydrogen Bonding Capacity Compared to 4-Isopropylmorpholine

2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) has 1 hydrogen bond donor and 3 hydrogen bond acceptors . This is a direct consequence of the primary amine (-NH₂) group at the 2-position. In comparison, 4-isopropylmorpholine has 0 hydrogen bond donors and 2 hydrogen bond acceptors [1].

Hydrogen Bonding Solubility Receptor Binding

Structural Complexity and Stereocenter Potential Compared to Simpler Analogs

2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) has a complexity rating of 117 and contains 1 undefined stereocenter . This contrasts with simpler analogs like 4-isopropylmorpholine (complexity 77, 0 stereocenters) [1] or 4-methyl-2-morpholinemethanamine (complexity ~90, 1 stereocenter) .

Structural Complexity Stereochemistry Synthetic Challenge

Potential for Different Reactivity Due to Isopropyl Steric Bulk

The isopropyl group at the 4-position introduces greater steric bulk compared to methyl or ethyl analogs [1]. This can influence the compound's reactivity in nucleophilic substitution or acylation reactions. While quantitative kinetic data are not available for this specific compound, class-level inference from related morpholine chemistry suggests that the isopropyl group will hinder reactions at the 4-nitrogen or adjacent positions more than smaller alkyl groups [2].

Steric Effects Reactivity Synthetic Chemistry

Best Research and Industrial Application Scenarios for 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)


Synthesis of Complex Drug Candidates Requiring Specific Lipophilicity and H-Bonding Profiles

2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) is ideally suited as a building block in medicinal chemistry projects where precise tuning of lipophilicity (XlogP = -0.2) and hydrogen bonding capacity (1 donor, 3 acceptors) is required for lead optimization . Its distinct profile, compared to 4-methyl or 4-ethyl analogs, allows for the fine-tuning of pharmacokinetic properties, such as membrane permeability and solubility.

Development of Stereo-Defined Ligands for Biological Targets

The presence of a stereocenter in the molecule (complexity rating of 117) makes it a valuable starting material or intermediate for the synthesis of chiral ligands or active pharmaceutical ingredients (APIs) [1]. Its structural complexity, relative to achiral 4-isopropylmorpholine, offers the potential for enhanced selectivity in binding to chiral biological targets, such as enzymes or receptors.

Chemical Biology Tool Compound for Probing Amine-Receptor Interactions

Due to its dual amine functionality (tertiary morpholine nitrogen and primary methanamine group) and defined steric bulk from the isopropyl group, this compound can serve as a chemical probe to investigate the structural requirements for binding to various amine-recognizing receptors or enzymes [2]. It is a superior choice over simpler morpholine derivatives for studies requiring both hydrogen-bonding capability and steric constraint.

Calibration Standard or Internal Standard in Analytical Chemistry

Given its well-defined molecular weight (158.24 g/mol) and unique molecular formula (C₈H₁₈N₂O) , 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) can be utilized as a calibration standard or internal standard in mass spectrometry (LC-MS, GC-MS) methods, particularly when analyzing complex mixtures containing morpholine derivatives or other amines.

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